molecular formula C19H23NO2S B6501655 N-cyclopropyl-3-(4-methoxyphenyl)-N-[2-(thiophen-2-yl)ethyl]propanamide CAS No. 1396883-27-4

N-cyclopropyl-3-(4-methoxyphenyl)-N-[2-(thiophen-2-yl)ethyl]propanamide

Cat. No.: B6501655
CAS No.: 1396883-27-4
M. Wt: 329.5 g/mol
InChI Key: QFSOPUBEVUMPOJ-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-(4-methoxyphenyl)-N-[2-(thiophen-2-yl)ethyl]propanamide is a synthetic propanamide derivative characterized by a cyclopropylamine group, a 4-methoxyphenyl substituent, and a thiophen-2-yl moiety. Its molecular formula is inferred as C₂₀H₂₄N₂O₂S, with a molecular weight of approximately 364.5 g/mol.

Properties

IUPAC Name

N-cyclopropyl-3-(4-methoxyphenyl)-N-(2-thiophen-2-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c1-22-17-9-4-15(5-10-17)6-11-19(21)20(16-7-8-16)13-12-18-3-2-14-23-18/h2-5,9-10,14,16H,6-8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSOPUBEVUMPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N(CCC2=CC=CS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural features of the target compound and analogs from the provided evidence:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents Source
Target compound C₂₀H₂₄N₂O₂S ~364.5 Cyclopropyl, 4-methoxyphenyl, thiophen-2-yl, propanamide -
(2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide C₂₀H₂₆N₂O₂S ~382.5 Propyl, thiophen-2-yl, hydroxy, amine oxide, tetrahydronaphthalene
(S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine C₂₆H₃₂N₂O₂S₂ ~492.7 Two thiophen-2-yl groups, propyl, ethoxy, tetrahydronaphthalene
N-(2-ETHOXYPHENYL)-3-(4-HYDROXY-3-METHOXYPHENYL)-2-(2H-TETRAZOL-5-YL)PROPANAMIDE C₁₉H₂₁N₅O₄ 383.4 Ethoxyphenyl, tetrazole, 4-hydroxy-3-methoxyphenyl, propanamide
(2S)-N-(2-Cycloheptylethyl)-3-(1H-indol-3-yl)-2-(pentan-2-ylamino)propanamide C₂₅H₃₉N₃O ~405.6 Cycloheptylethyl, indol-3-yl, pentan-2-ylamino, propanamide
Key Observations:

Substituent Diversity :

  • The cyclopropyl group in the target compound may enhance metabolic stability compared to linear alkyl chains (e.g., propyl in compounds) due to reduced oxidative metabolism .
  • The 4-methoxyphenyl group is shared with Formoterol-related compounds (), which are β₂-adrenergic agonists. This substituent likely contributes to lipophilicity and receptor binding via π-π interactions .
  • The thiophen-2-yl moiety (common in compounds) may facilitate sulfur-mediated interactions with biological targets, such as kinases or GPCRs .

Backbone Variations: Unlike the ethanolamine backbone in Formoterol analogs (), the target compound’s propanamide backbone may alter solubility and bioavailability. Amides generally exhibit higher metabolic stability than amines due to resistance to enzymatic degradation . This could affect solubility or target affinity .

Pharmacological and Physicochemical Inferences

While direct pharmacological data for the target compound are unavailable, structural analogs provide insights:

  • Thiophene-containing analogs () are often explored for CNS or anticancer applications due to thiophene’s role in modulating dopamine receptors or kinase inhibition .
  • 4-Methoxyphenyl derivatives (e.g., Formoterol-related compounds) are associated with bronchodilator activity but may face metabolic challenges such as O-demethylation .

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